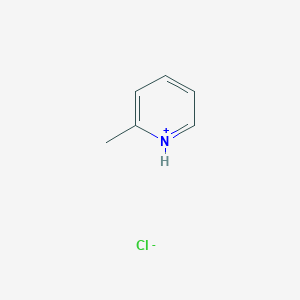

2-Methylpyridinium chloride

Description

Properties

CAS No. |

14401-91-3 |

|---|---|

Molecular Formula |

C6H8ClN |

Molecular Weight |

129.59 g/mol |

IUPAC Name |

2-methylpyridine;hydrochloride |

InChI |

InChI=1S/C6H7N.ClH/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H |

InChI Key |

OMSBSIXAZZRIRW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=[NH+]1.[Cl-] |

Canonical SMILES |

CC1=CC=CC=N1.Cl |

Other CAS No. |

14401-91-3 |

Synonyms |

2-methylpyridinium chloride |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-Methylpyridinium Chloride and its Derivatives

Protonation of 2-Methylpyridine (B31789)

This compound, an organic salt, is synthesized through the straightforward acid-base reaction of 2-methylpyridine with hydrochloric acid. cymitquimica.comnih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid. The chloride ion (Cl⁻) then forms an ionic bond with the newly formed pyridinium (B92312) cation. This reaction is typically carried out by treating a solution of 2-methylpyridine with a solution of hydrochloric acid, often followed by precipitation or crystallization of the resulting salt. The final product is a white to off-white crystalline solid that is soluble in water and other polar solvents. cymitquimica.com

The reaction is as follows:

C₆H₇N + HCl → [C₆H₈N]⁺Cl⁻

N-Alkylation and N-Derivatization Reactions

N-substituted 2-methylpyridinium chlorides are synthesized via the N-alkylation of 2-methylpyridine with corresponding alkyl halides. This reaction, a type of nucleophilic substitution, involves the nitrogen atom of the 2-methylpyridine ring attacking the electrophilic carbon of the alkyl halide, displacing the halide ion which then becomes the counter-ion to the newly formed quaternary pyridinium cation.

N-Butyl-2-methylpyridinium chloride can be synthesized by reacting 2-methylpyridine with a butyl halide, such as 1-chlorobutane (B31608) or 1-bromobutane. tandfonline.commdpi.com The reaction is typically heated to facilitate the substitution. For instance, a general procedure for the synthesis of N-butyl-pyridinium halides involves dissolving the pyridine derivative in a solvent like ethyl acetate (B1210297), followed by the slow addition of the 1-halogenoalkane. The mixture is then heated, often for an extended period, to drive the reaction to completion. tandfonline.com

N-Allyl-2-methylpyridinium chloride is prepared by the reaction of 2-methylpyridine with allyl chloride. iucr.org A published synthesis describes refluxing 2-methylpyridine with an excess of allyl chloride for 72 hours. After the reaction, the excess allyl chloride is removed under reduced pressure, and the crude product is washed and dried to yield 1-allyl-2-methylpyridinium chloride. iucr.orgresearchgate.netresearchgate.net

N-Phenacyl-2-methylpyridinium chloride can be synthesized by the reaction of 2-methylpyridine with a phenacyl halide, such as phenacyl chloride. This type of N-alkylation is a common method for the preparation of N-phenacyl derivatives of nitrogen-containing heterocycles. nih.gov The reaction conditions often involve a suitable solvent and may be carried out at room temperature or with heating, depending on the reactivity of the specific substrates.

| Derivative | Alkylating Agent | General Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Butyl-2-methylpyridinium chloride | 1-Chlorobutane or 1-Bromobutane | Heating in a solvent such as ethyl acetate or acetonitrile. | Not specified | tandfonline.commdpi.com |

| N-Allyl-2-methylpyridinium chloride | Allyl chloride | Refluxing for 72 hours. | 51% | iucr.orgresearchgate.netresearchgate.net |

| N-Phenacyl-2-methylpyridinium chloride | Phenacyl chloride | Reaction in a suitable solvent, potentially with heating. | Not specified | nih.gov |

The formation of N-substituted 2-methylpyridinium salts from 2-methylpyridine and an alkyl halide is a classic example of a nucleophilic substitution reaction. viu.cauniversalclass.com In this process, 2-methylpyridine serves as the nucleophile, using its lone pair of electrons on the nitrogen atom to attack the electrophilic carbon atom of the alkyl halide. The halide, being a good leaving group, is displaced, resulting in the formation of the N-alkylated pyridinium salt.

The mechanism of this reaction can be described as either SN1 or SN2, depending on the structure of the alkyl halide. libretexts.orgchemistry.coach For primary alkyl halides like butyl chloride, allyl chloride, and phenacyl chloride, the reaction typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org This involves a concerted, single-step process where the nucleophilic attack by the pyridine nitrogen and the departure of the halide leaving group occur simultaneously. libretexts.org The reaction rate is dependent on the concentration of both the 2-methylpyridine and the alkyl halide.

The general scheme for the SN2 reaction is as follows:

C₅H₄(CH₃)N: + R-X → [C₅H₄(CH₃)N-R]⁺ + X⁻

Where R is the alkyl group (e.g., butyl, allyl, phenacyl) and X is the halide (e.g., Cl, Br). The choice of solvent can influence the reaction rate, with polar aprotic solvents often accelerating SN2 reactions. libretexts.org

Flow Synthesis Approaches for Related Methylated Pyridines and Potential Extension to Salts

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, shorter reaction times, and reduced waste. nih.govnih.govresearchgate.net While the direct flow synthesis of 2-methylpyridinium salts is not extensively documented, the successful flow synthesis of its precursor, 2-methylpyridine, suggests a strong potential for extending this methodology to the synthesis of its salts.

A documented flow synthesis of 2-methylpyridines involves passing a solution of a pyridine derivative and a low boiling point alcohol, such as 1-propanol, through a heated column packed with a catalyst like Raney® nickel. nih.govnih.govresearchgate.netsemanticscholar.org This method has been shown to produce α-methylated pyridines with high selectivity and in good yields. nih.govnih.gov

This existing flow setup could be adapted for the continuous synthesis of 2-methylpyridinium salts in a multi-step flow system. For example, the output stream containing the synthesized 2-methylpyridine could be directly mixed with a stream of hydrochloric acid in a subsequent reactor to achieve continuous protonation and formation of this compound. Similarly, for N-alkylation, the 2-methylpyridine stream could be merged with a stream of an alkyl halide, with the mixture then passing through a heated reactor coil to facilitate the formation of the N-substituted 2-methylpyridinium salt. The potential for a continuous process for the synthesis of 1-methylpyridinium-2-aldoxime chloride has been noted, highlighting the feasibility of such approaches. google.com

| Target Compound | Proposed Flow Reaction | Key Parameters | Reference (for precursor synthesis) |

|---|---|---|---|

| This compound | Continuous mixing of 2-methylpyridine and HCl streams. | Flow rate, concentration, temperature. | nih.govnih.govresearchgate.net |

| N-Alkyl-2-methylpyridinium chloride | Continuous mixing of 2-methylpyridine and alkyl halide streams followed by heating in a flow reactor. | Flow rate, concentration, temperature, residence time. | nih.govnih.govresearchgate.net |

Functionalization Strategies Involving 2-Methylpyridinium Species

The 2-methylpyridinium moiety can be functionalized at either the pyridine ring or the methyl group. A key strategy for functionalizing the methyl group involves its deprotonation. While the methyl group of 2-methylpyridine itself can be deprotonated with a strong base like butyllithium (B86547) (BuLi) to form a nucleophilic lithium salt, the acidity of the methyl protons is significantly increased in the N-alkylated 2-methylpyridinium cation. wikipedia.org

Deprotonation of an N-substituted 2-methylpyridinium ion generates a neutral, reactive intermediate known as a pyridinium ylide or a 2-methylene-1,2-dihydropyridine. researchgate.net This species is a powerful nucleophile and can react with a variety of electrophiles, allowing for the introduction of new functional groups at the methyl position.

The general reaction is as follows:

[C₅H₄(CH₃)N-R]⁺ + Base → C₅H₄(CH₂)=N-R + [Base-H]⁺

This ylide can then undergo reactions such as:

Aldol-type condensations: Reaction with aldehydes and ketones to form β-hydroxyalkyl derivatives.

Michael additions: Addition to α,β-unsaturated carbonyl compounds.

Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

Alkylation: Reaction with other alkyl halides to form longer alkyl chains.

This reactivity provides a versatile platform for the synthesis of a wide range of functionalized pyridinium compounds, starting from the relatively simple 2-methylpyridinium scaffold.

Benzylic Functionalization of Pyridinium Precursors

The methyl group at the 2-position of the pyridinium ring, known as the benzylic position, presents a prime site for chemical modification. Functionalization of this C-H bond is a valuable strategy for elaborating the molecular structure. Methods involving deprotonation to generate a benzylic carbanion offer a complementary approach to transformations proceeding through radical or cationic intermediates. The acidity of the benzylic protons is enhanced by the electron-withdrawing nature of the pyridinium ring, facilitating their removal by a suitable base.

Recent advancements have demonstrated the electrochemical synthesis of N-benzyl 2,4,6-collidinium salts through a site-selective electrooxidative C-H functionalization of activated arenes. This method provides a novel route to benzylically functionalized pyridinium compounds. Furthermore, palladium-catalyzed direct benzylic C-H arylation of 2-alkyl substituted N-iminopyridinium ylides has been reported. This transformation allows for the introduction of various aryl groups at the benzylic position and is compatible with a range of electron-rich and electron-poor aryl chlorides.

Another approach involves the generation of benzylic radicals from versatile benzylic pyridinium salts, which can then participate in reactions such as the dicarbofunctionalization of styrenes. These methods highlight the growing interest in activating the benzylic position of pyridinium compounds for the construction of complex molecules.

Table 1: Examples of Benzylic Functionalization of Pyridinium Precursors

| Method | Precursor | Reagents/Conditions | Functionalized Product | Key Features |

|---|---|---|---|---|

| Electrooxidative C-H Functionalization | Activated Arenes and 2,4,6-Collidine | Electrochemical oxidation | N-Benzyl 2,4,6-Collidinium Salts | Site-selective, mild conditions, broad scope. |

| Palladium-Catalyzed C-H Arylation | 2-Alkyl Substituted N-Iminopyridinium Ylides | Pd(OAc)₂, DavePHOS, Cs₂CO₃, Aryl Chlorides | 2-Benzyl-N-iminopyridinium Ylides | Selective for the benzylic position, good yields. |

| Radical Dicarbofunctionalization | Benzylic Katritzky Salts | Visible light, photocatalyst, styrenes, nucleophiles | Dicarbofunctionalized Styrene Derivatives | Mild, three-component reaction. |

Late-Stage Derivatization via Activated Pyridine Intermediates

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science, allowing for the diversification of complex molecules at a late point in their synthesis. For 2-methylpyridinium derivatives, this can be achieved through the activation of the pyridine ring.

One prominent method is the direct C-H fluorination of pyridines. This can be accomplished using reagents like silver(II) fluoride (B91410) (AgF₂), which selectively installs a fluorine atom at the C-H bond adjacent to the nitrogen atom. The resulting 2-fluoro-substituted pyridinium species are valuable intermediates, as the fluorine atom can then act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This two-step sequence of C-H fluorination followed by SNAr allows for the introduction of a wide range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, under mild conditions.

Pyridine N-oxides are another class of activated intermediates that facilitate late-stage derivatization. The N-oxide functionality alters the electronic properties of the pyridine ring, making the 2- and 4-positions more susceptible to nucleophilic attack. Nucleophilic aromatic substitution on pyridine N-oxides provides a pathway to introduce various substituents. A facile, one-pot procedure for the synthesis of 2-substituted pyridines from the corresponding pyridine-N-oxides and a variety of nucleophiles has been developed, offering a mild alternative to traditional SNAr chemistry.

Anion Exchange Reactions for Diversification

The properties of ionic compounds like this compound are not solely determined by the cation but also by the accompanying anion. Anion exchange, or metathesis, is a straightforward and effective method for diversifying the properties of pyridinium salts. This process involves replacing the original anion (in this case, chloride) with a different one, leading to a new salt with potentially altered solubility, thermal stability, and reactivity.

For instance, the chloride anion can be exchanged for other halides (bromide, iodide), tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or various organic anions. This is often achieved by reacting the pyridinium chloride with a salt of the desired anion, where the formation of an insoluble salt (e.g., sodium chloride) drives the reaction to completion.

The synthesis of a series of poly(pyridinium salt)s with various organic counterions has been demonstrated through metathesis reactions. This highlights the utility of anion exchange in creating a library of related compounds with diverse properties from a common precursor. Furthermore, the synthesis of organic-inorganic hybrid salts, such as pyridinium sulfates, showcases the potential for creating materials with unique structural and functional attributes through anion exchange. The interaction of N-methylpyridinium salts with anionic surfactants also demonstrates the principle of ion exchange in solution.

Table 2: Examples of Anion Exchange Reactions for Diversification

| Starting Salt | Anion Exchange Reagent | Product Salt | Purpose of Diversification |

|---|---|---|---|

| This compound | AgBF₄ or NaBF₄ | 2-Methylpyridinium Tetrafluoroborate | Modify solubility and electrochemical properties. |

| Poly(pyridinium tosylate) | Various sodium or potassium salts | Poly(pyridinium salt)s with different organic anions | Tune liquid-crystalline and light-emitting properties. |

| 2-Aminopyridinium Chloride | Sulfuric Acid | 2-Aminopyridinium Hydrogen Sulfate/Sulfate | Create novel organic-inorganic hybrid materials. |

Mechanistic Investigations of Formation and Transformation

Understanding the mechanisms by which this compound is formed and undergoes subsequent reactions is fundamental to controlling its synthesis and reactivity.

Nucleophilic Substitution Mechanisms in N-Alkylation

The formation of N-alkylpyridinium salts, including this compound (where the "alkyl" group is a proton), and more generally, N-alkyl-2-methylpyridinium salts, typically proceeds through a nucleophilic substitution reaction. In this process, the nitrogen atom of the 2-methylpyridine (2-picoline) acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide).

This reaction generally follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2-picoline attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-halogen bond. The rate of this reaction is dependent on the concentration of both the 2-picoline and the alkyl halide. The transition state involves a species in which the nitrogen is partially bonded to the carbon, and the carbon is partially bonded to the leaving group (the halide). The reaction results in the formation of the N-alkyl-2-methylpyridinium cation and a halide anion.

Rearrangement Mechanisms in Related Systems (e.g., Ladenburg Rearrangement)

N-alkylpyridinium salts, under thermal conditions, can undergo a fascinating rearrangement known as the Ladenburg rearrangement. This reaction involves the migration of the alkyl group from the nitrogen atom to a carbon atom of the pyridine ring, typically at the 2- or 4-position.

Mechanistic studies suggest that the Ladenburg rearrangement can proceed through an intermolecular pathway. It is proposed that the reaction involves the homolytic dissociation of the nitrogen-alkyl bond, leading to the formation of an alkyl radical and a pyridine radical cation. The alkyl radical can then attack a neutral pyridine molecule at the 2- or 4-position, followed by a hydrogen transfer step to yield the alkylated pyridine.

Alternatively, an intermolecular mechanism involving carbonium ion attack on the deprotonated sidechain of an N-methylalkylpyridinium ion has also been proposed for sidechain alkylation products. The thermal decomposition of pyridine ethiodide, for instance, leads to the formation of both 2- and 4-ethylpyridine. The study of various alkylpyridine alkiodides has shown that the alkyl group preferentially enters the pyridine nucleus at the 2- and 4-positions.

Crystallography and Supramolecular Assembly

Intermolecular Interactions and Supramolecular Architecture

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Contributions

For pyridinium-based salts, Hirshfeld analysis allows for a detailed examination of how the 2-methylpyridinium cation interacts with its neighboring chloride anions and other cations. The analysis generates a three-dimensional surface mapped with properties like d_norm, which identifies regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions such as hydrogen bonds. mdpi.com

| Interaction Type | Percentage Contribution (%) | Typical Appearance on 2D Fingerprint Plot |

|---|---|---|

| H···H | 86.0 | Large, diffuse region in the middle of the plot |

| C···H / H···C | 10.4 | Distinct "wing-like" features |

| O···H / H···O | 3.0 | Sharp "spikes" at lower dₑ and dᵢ values |

| N···H / H···N | - | Sharp "spikes", indicative of hydrogen bonds |

| H···Cl / Cl···H | - | Sharp "spikes", expected to be significant for 2-methylpyridinium chloride |

Crystal Engineering Principles

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. ub.edu This field leverages the directionality and predictability of non-covalent bonds, such as hydrogen bonds, to assemble molecules into specific crystalline architectures. nih.gov

The design of multi-component crystals involving the 2-methylpyridinium cation relies on the concept of supramolecular synthons. These are robust and predictable recognition motifs between functional groups. nih.gov The 2-methylpyridinium cation is an excellent hydrogen bond donor due to the acidic proton on the positively charged nitrogen atom (N⁺-H).

A primary design strategy involves pairing this strong hydrogen bond donor with effective hydrogen bond acceptors. In the case of this compound, the fundamental interaction is the charge-assisted N⁺-H···Cl⁻ hydrogen bond, which serves as a primary synthon. acs.org More complex systems can be designed by introducing other molecules (coformers) that can compete with or complement this interaction. For instance, co-crystallization with dicarboxylic acids can lead to the formation of carboxylate–pyridinium (B92312) synthons. rsc.orgmdpi.com The steric hindrance from the methyl group at the 2-position can influence which synthons are preferentially formed, adding another layer of control to the crystal design. In molecular complexes of picolines with chloranilic acid, predictable supramolecular units are formed based on bifurcated hydrogen bonds. rsc.org

Multi-component crystals can be broadly classified as salts or co-crystals. The distinction lies in the location of a proton between an acidic and a basic functional group.

Salts : Formed when a proton is fully transferred from an acid to a base, resulting in an ionic pair. This compound is a classic salt, formed by the protonation of 2-methylpyridine (B31789) by hydrochloric acid.

Co-crystals : Consist of two or more neutral molecules held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds. rsc.org

The 2-methylpyridinium cation is, by definition, a component of a salt. However, these salts can be further incorporated into more complex, multi-component crystalline structures. For example, a 2-methylpyridinium salt of a drug molecule can be engineered to improve its physicochemical properties. nih.gov The formation of these structures is guided by the hierarchy of intermolecular interactions, with charge-assisted hydrogen bonds typically being the most dominant and directional. chemrxiv.org

| Characteristic | Salt | Co-crystal |

|---|---|---|

| Components | Ionized acid and base | Neutral molecules (coformers) |

| Proton Position | Transferred from acid to base | Remains on the acidic component |

| Primary Interaction | Ionic bond and charge-assisted H-bonds | Neutral hydrogen bonds |

| Example with 2-Methylpyridine | This compound | 2-Methylpyridine co-crystal with a carboxylic acid |

A single-crystal-to-single-crystal (SCSCT) transition is a remarkable solid-state phenomenon where a crystal undergoes a significant structural change in response to an external stimulus—such as temperature, light, or exposure to a vapor—while maintaining its macroscopic integrity and crystallinity. nih.govnih.gov These transformations are of great interest for developing smart materials, sensors, and actuators.

In pyridinium-based materials, SCSCTs can be triggered by various factors. For instance, the absorption and desorption of solvent molecules, like water, can cause a reversible phase transformation within the crystal lattice. rsc.org Such a transition involves the rearrangement of molecules and the breaking and forming of hydrogen bonds. Although the structural change can be substantial, sometimes involving large volume changes, the persistence of the single-crystal nature is often facilitated by the robustness of the underlying hydrogen-bonded networks. nih.govnih.gov While the potential for such transitions exists in many pyridinium salts, specific documented instances of SCSCTs involving the this compound compound are not widely reported in the surveyed literature. However, the principles observed in other organic pyridinium salts suggest that such dynamic behavior is plausible.

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy: Infrared and Raman Analyses

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule, offering a detailed fingerprint of its structure and bonding environment. For 2-methylpyridinium chloride, these methods have been instrumental in assigning characteristic vibrations, understanding the influence of the crystal lattice on molecular conformation, and quantifying the strength of hydrogen bonding interactions.

Interpretation of Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of the 2-methylpyridinium cation is complex, with contributions from the pyridine (B92270) ring, the methyl group, and the N-H group. The formation of the pyridinium (B92312) salt from pyridine leads to notable shifts in the vibrational frequencies, particularly those associated with the aromatic ring and the newly formed N-H bond cdnsciencepub.com.

The C-H stretching vibrations of the aromatic ring typically appear in the 3150-3000 cm⁻¹ region cdnsciencepub.com. In quaternary pyridinium salts, these bands can be observed, although their number and exact positions may vary compared to the parent pyridine molecule cdnsciencepub.com. The C=C and C=N stretching vibrations within the pyridine ring are found in the 1650–1400 cm⁻¹ range cdnsciencepub.com. A strong band observed between 1631–1625 cm⁻¹ in quaternary pyridinium salts, which is absent in pyridine itself, is assigned to the C=N stretching vibration cdnsciencepub.com. Ring vibrations are also prominent in the 1465–1430 cm⁻¹ region cdnsciencepub.com.

The methyl group introduces its own set of characteristic vibrations. The symmetric and antisymmetric C-H stretching modes of the methyl group are expected to occur around 2870 cm⁻¹ and 2980 cm⁻¹, respectively chemicalbook.com.

A key vibrational mode in this compound is the N-H stretching vibration, which is highly sensitive to its environment, particularly hydrogen bonding. In a study of various pyridinium salts, this N-H stretching vibration was observed to vary from a broad, intense band at 2439 cm⁻¹ in pyridinium chloride to a sharper band at higher frequencies in salts with less basic anions . This variability highlights the influence of the counter-ion on the strength of the N-H bond.

A detailed assignment of the fundamental vibrational modes for this compound is presented in the table below, compiled from literature data on similar pyridinium salts and substituted pyridines.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

| ν(N-H) | 3300 - 2400 | N-H stretching, broad due to hydrogen bonding |

| ν(C-H)aromatic | 3150 - 3000 | Aromatic C-H stretching |

| νas(CH₃) | ~2980 | Asymmetric C-H stretching of the methyl group |

| νs(CH₃) | ~2870 | Symmetric C-H stretching of the methyl group |

| ν(C=N), ν(C=C) | 1650 - 1400 | Pyridine ring stretching vibrations |

| δ(N-H)in-plane | ~1540 | In-plane N-H bending |

| δas(CH₃) | ~1460 | Asymmetric bending of the methyl group |

| δs(CH₃) | ~1380 | Symmetric bending (umbrella mode) of the methyl group |

| Ring Vibrations | 1465 - 1430 | Pyridine ring breathing and deformation modes |

| δ(N-H)out-of-plane | ~900 | Out-of-plane N-H bending |

| γ(C-H)out-of-plane | 900 - 700 | Out-of-plane C-H bending of the aromatic ring |

Note: The exact frequencies can vary depending on the physical state (solid, solution) and the specific intermolecular interactions.

Correlation of Vibrational Spectra with Crystal State Conformations

For pyridinium salts, the crystal structure plays a crucial role in determining the nature and extent of hydrogen bonding, which in turn significantly influences the vibrational spectrum, particularly the N-H stretching and bending modes . A single crystal X-ray diffraction study of 1-allyl-2-methylpyridinium chloride revealed a network of C-H···Cl hydrogen bonds, highlighting the importance of such interactions in the crystal packing researchgate.net. Although this is a different cation, it provides insight into the types of interactions that can be expected in the crystal lattice of this compound. The conformation of the 2-methylpyridinium cation within the crystal lattice, including the orientation of the methyl group and the planarity of the pyridine ring, will affect the vibrational coupling between different modes.

Changes in the vibrational spectra upon transitioning from the solution or melt to the crystalline state can provide valuable information about conformational changes and the onset of specific intermolecular interactions. For instance, the appearance of new, sharp bands in the low-frequency region of the Raman spectrum is indicative of the formation of a well-defined crystal lattice and can be assigned to lattice phonons.

Estimation of Hydrogen Bonding Strength from Vibrational Data

The strength of the N-H···Cl⁻ hydrogen bond in this compound can be estimated from the shift in the N-H stretching frequency (ν(N-H)) in the infrared spectrum. The formation of a hydrogen bond weakens the N-H bond, resulting in a red-shift (a shift to lower frequency) of the ν(N-H) band compared to a "free" or non-hydrogen-bonded N-H group. The magnitude of this red-shift is generally proportional to the strength of the hydrogen bond.

In a study of various pyridinium salts, the ν(N-H) frequency was shown to be highly dependent on the nature of the anion, with stronger hydrogen bonds leading to lower stretching frequencies . For pyridinium chloride, a very broad and low-frequency band was observed, indicative of a strong N-H···Cl⁻ interaction .

Temperature-dependent IR spectroscopy can also be employed to study hydrogen bonding. As the temperature is increased, the increased thermal energy can lead to the weakening or breaking of hydrogen bonds, resulting in a blue-shift (a shift to higher frequency) of the ν(N-H) band and a decrease in its intensity nih.gov. By analyzing these spectral changes, thermodynamic parameters for the hydrogen bonding interactions can be estimated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. Both solution-state and solid-state NMR techniques have been applied to characterize this compound.

¹H-NMR and ¹³C-NMR for Structural Confirmation and Assignment

¹H and ¹³C NMR spectroscopy in solution are routinely used to confirm the molecular structure of this compound. The protonation of the nitrogen atom in 2-methylpyridine (B31789) to form the pyridinium cation results in a significant downfield shift of the signals for the ring protons and carbons due to the increased positive charge on the ring.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would be expected to show distinct signals for the methyl protons and the four aromatic protons. Due to the asymmetry of the molecule, all four aromatic protons are chemically non-equivalent and should, in principle, give rise to separate signals. The proton ortho to the nitrogen (at the 6-position) is typically the most deshielded and appears at the lowest field. The coupling between adjacent protons (vicinal coupling) would result in characteristic splitting patterns (doublets, triplets, or multiplets), which can be used to assign the signals to specific protons in the ring. A ¹H-¹H COSY (Correlation Spectroscopy) experiment can be used to definitively establish the connectivity of the protons in the pyridine ring by identifying which protons are coupled to each other libretexts.orgoxinst.comlibretexts.org. For instance, the proton at the 6-position would show a correlation to the proton at the 5-position.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of this compound will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts of the ring carbons are significantly affected by the positive charge on the nitrogen atom, generally shifting them to a lower field compared to the neutral 2-methylpyridine molecule iucr.orglibretexts.org. The carbon atom attached to the nitrogen (C2) and the carbon at the para-position (C4) are typically the most deshielded. The signal for the methyl carbon will appear at a much higher field.

The following table provides predicted chemical shift ranges for this compound based on data for similar pyridinium compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.5 - 3.0 | 18 - 25 |

| H3 | 7.8 - 8.2 | C3: 125 - 130 |

| H4 | 8.2 - 8.6 | C4: 140 - 145 |

| H5 | 7.8 - 8.2 | C5: 128 - 133 |

| H6 | 8.8 - 9.2 | C6: 145 - 150 |

| - | - | C2: 150 - 155 |

Note: The exact chemical shifts are dependent on the solvent and concentration.

Solid-State NMR for Hydrogen Bonding and Proton Transfer Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR can provide unique insights into the nature of hydrogen bonding and the potential for proton transfer in the solid state.

Hydrogen Bonding: The chemical shifts of both ¹H and ¹³C nuclei in the solid state are sensitive to their local environment, including intermolecular interactions such as hydrogen bonding. The ¹H chemical shift of the N-H proton is a particularly sensitive probe of the N-H···Cl⁻ hydrogen bond. A more downfield chemical shift for the N-H proton is generally indicative of a stronger hydrogen bond. High-resolution ¹H MAS (Magic Angle Spinning) NMR experiments can be used to resolve the signals from the different protons in the molecule and provide information on their proximity through space via techniques like ¹H-¹H double-quantum (DQ) MAS experiments nih.gov.

Proton Transfer: Solid-state NMR is also well-suited to study dynamic processes such as proton transfer. In some pyridinium salts, there can be an equilibrium between a molecular complex (N···H-Cl) and an ionic pair (N⁺-H···Cl⁻). Variable-temperature ssNMR experiments can be used to probe this equilibrium. Changes in the chemical shifts and lineshapes of the nuclei involved in the hydrogen bond as a function of temperature can provide information about the kinetics and thermodynamics of the proton transfer process. For instance, if there is a rapid exchange between two sites, an averaged signal will be observed, while at lower temperatures, the exchange may be slow enough to observe separate signals for the two species.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. libretexts.org This absorption corresponds to the excitation of valence electrons from their ground state to higher energy levels. libretexts.org For organic molecules like this compound, the electronic transitions are typically of the π-π* type, involving the π-electrons of the aromatic pyridine ring.

The electronic absorption spectrum of a pyridinium compound is characterized by absorption bands in the UV region. These bands arise from π-π* transitions within the delocalized π-electron system of the pyridine ring. The position and intensity of these absorption maxima can be influenced by the solvent and the nature of substituents on the ring. While specific spectral data for this compound is not detailed in the provided sources, related pyridine derivatives exhibit characteristic Soret and Q bands. For instance, a meso-(pyridin-2-ylmethyl)porphyrin, which contains a pyridine moiety, shows a strong Soret band at 419 nm and four less intense Q bands at 516, 552, 592, and 648 nm in its free base form. academie-sciences.fr The electronic transitions in this compound would primarily involve the aromatic system, and its UV-Vis spectrum is expected to show intense absorptions corresponding to these π-π* transitions.

Spectrophotometry is a key method for investigating the formation and characteristics of proton transfer and charge-transfer (CT) complexes in solution. nih.govresearchgate.net These complexes form when an electron donor molecule interacts with an electron acceptor molecule, often resulting in a new, distinct absorption band in the UV-Vis spectrum. researchgate.netlibretexts.org

Studies on the related compound 2-amino-4-methylpyridine reacting with electron acceptors like chloranilic acid demonstrate this phenomenon. The interaction between 2-amino-4-methylpyridine (the electron donor) and chloranilic acid (the electron acceptor) in solvents like methanol (B129727) and acetonitrile leads to the formation of a stable 1:1 charge-transfer complex. researchgate.net This formation is visibly indicated by a new absorption band that is not present in the spectra of the individual reactants. researchgate.net This new band is attributed to a π-π* transition within the complex. researchgate.net

The stability and properties of such CT complexes can be quantified by determining various spectroscopic and physical parameters. The Benesi-Hildebrand method, or its modifications, can be used to calculate the association constant (KCT) and molar absorptivity (εCT) from the spectral data. nih.gov These parameters provide insight into the stability and strength of the charge-transfer interaction. Research on the 2-amino-4-methylpyridine-chloranilic acid complex has yielded quantitative data on its properties in different solvents. researchgate.net

Table 1: Spectroscopic Data for the Charge-Transfer Complex of 2-amino-4-methylpyridine with Chloranilic Acid in Various Solvents

| Parameter | Methanol (MeOH) | Acetonitrile (AN) | 50% MeOH + 50% AN |

|---|---|---|---|

| KCT (L mol-1) | 0.463 x 104 | 0.987 x 104 | 0.254 x 104 |

| εmax (L mol-1 cm-1) | 0.154 x 104 | 0.245 x 104 | 0.115 x 104 |

| Oscillator Strength (f) | 0.0211 | 0.0324 | 0.0154 |

| Transition Dipole Moment (μ) | 1.012 | 1.256 | 0.865 |

| Ionization Potential (IP) (eV) | 5.98 | 6.24 | 6.12 |

| Dissociation Energy (W) (eV) | 1.21 | 1.14 | 1.17 |

Data derived from studies on 2-amino-4-methylpyridine, a related compound, to illustrate the principles of charge-transfer complex analysis. researchgate.net

Advanced Structural Elucidation Techniques

For molecules that are difficult to crystallize, which is a prerequisite for standard single-crystal X-ray diffraction, advanced techniques are required to determine their precise three-dimensional structure.

The crystalline sponge method is a novel X-ray crystallographic technique that allows for the structural analysis of non-crystalline compounds ("guests"). nih.govnih.gov This method circumvents the need to crystallize the target analyte itself. researchgate.net Instead, the analyte is absorbed into the pores of a pre-formed, porous metal-organic framework (MOF) or coordination network, the "crystalline sponge". nih.govresearchgate.net

The process involves soaking a single crystal of the porous sponge, such as [(ZnI2)3(tpt)2·x(solvent)]n (where tpt is 2,4,6-tris(4-pyridyl)-1,3,5-triazine), in a dilute solution of the non-crystalline target compound. nih.gov The guest molecules are absorbed and oriented within the pores of the host framework through host-guest interactions. researchgate.net This ordered arrangement within the crystal lattice allows the structure of the guest molecule to be determined using conventional single-crystal X-ray diffraction, as if it were part of a co-crystal. nih.gov

For a non-crystalline derivative of this compound, this method would be invaluable. The derivative would be introduced into the pores of a suitable crystalline sponge. After absorption, the entire host-guest system would be analyzed by X-ray diffraction. The resulting electron density map would reveal the structure of the ordered guest molecule alongside the known structure of the sponge framework, enabling its complete structural elucidation without requiring its own crystallization. nih.gov Optimization of guest soaking conditions, such as temperature, time, and solvent, is crucial for achieving high occupancy of the guest within the pores, which leads to higher quality crystallographic data. nih.gov

Theoretical and Computational Chemistry

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. For the 2-methylpyridinium cation, these methods are used to predict its geometry, vibrational modes, and electronic characteristics with remarkable precision.

A study on the closely related 2-amino-5-methylpyridinium cation within a tetrachloridocadmate(II) salt utilized DFT calculations with the B3LYP functional to optimize the molecular geometry. jksus.org This level of theory is widely recognized for its balance of accuracy and computational efficiency in describing the electronic systems of organic molecules.

DFT calculations are employed to find the minimum energy structure of a molecule, which corresponds to its most stable geometry. These calculations predict key parameters such as bond lengths, bond angles, and dihedral angles. For the 2-amino-5-methylpyridinium cation, theoretical calculations have shown that the pyridine (B92270) nitrogen atom is protonated in preference to the primary amine group. jksus.org The optimized bond lengths and angles determined through these computations are often in close agreement with experimental data obtained from X-ray crystallography.

Vibrational frequency calculations are also performed on the optimized geometry. These theoretical spectra can be used to assign the vibrational modes observed in experimental FT-IR and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. For instance, the characteristic stretching vibrations of C-H, N-H, and C-N bonds, as well as the ring vibrations of the pyridinium (B92312) core, can be precisely identified. jksus.org Theoretical calculations on similar compounds, like 2-chloroquinoline-3-carboxaldehyde, have demonstrated that while theoretical wavenumbers are obtained for the gaseous state, they show good agreement with solid-state experimental data after applying appropriate scaling factors. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. arxiv.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov For the 2-amino-5-methylpyridinium cation, DFT calculations were used to determine the energies of these frontier orbitals. jksus.org Such analyses help in understanding the charge transfer interactions that can occur within the molecule and with its surrounding environment.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

A key validation of computational methods is the comparison of calculated parameters with experimental results. For molecular geometry, the bond lengths and angles from DFT optimizations are compared against data from single-crystal X-ray diffraction (scXRD). In the case of the 2-amino-5-methylpyridinium cation, the calculated C-C and C-N bond lengths were found to be within the typical range observed in similar compounds, and the calculated Cd-Cl bond angles in the associated anion showed good agreement with experimental values, confirming only a slight distortion from a perfect tetrahedral geometry. jksus.org

| Parameter | Theoretical (DFT/B3LYP) | Experimental (scXRD) |

|---|---|---|

| C-C bond lengths (Å) | ~1.37 - 1.40 | ~1.36 - 1.39 |

| C-N bond lengths (Å) | ~1.34 - 1.38 | ~1.33 - 1.37 |

| C-C-C bond angles (°) | ~118 - 121 | ~118 - 121 |

| C-N-C bond angles (°) | ~120 - 123 | ~121 - 123 |

Analysis of Intermolecular Interactions

In the solid state, the structure and stability of 2-methylpyridinium chloride are determined by a network of intermolecular interactions. Computational methods provide a detailed picture of these non-covalent forces.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method for analyzing the electron density to define chemical bonds and intermolecular interactions. mdpi.com AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature and strength of the interaction. frontiersin.org

Reduced Density Gradient (RDG) analysis is another technique based on electron density that helps in visualizing and characterizing non-covalent interactions. researchgate.netmdpi.com It identifies regions of space where these interactions occur and classifies them as attractive (like hydrogen bonds) or repulsive (steric clashes) based on the sign of the second eigenvalue of the electron density Hessian matrix. mdpi.com In the study of the 2-amino-5-methylpyridinium complex, AIM and RDG analyses were employed to explore the non-covalent interactions, such as N-H···Cl hydrogen bonds, that connect the organic cations to the inorganic anions. jksus.org

While AIM and RDG are excellent for identifying and characterizing interactions, other methods are used to quantify their energies. The PIXEL method calculates intermolecular interaction energies by partitioning them into physically meaningful components: Coulombic (electrostatic), polarization, dispersion, and repulsion energies. nih.gov This approach uses electron densities of individual molecules, typically calculated at a high level of theory, to compute the interaction energy for molecular pairs in a crystal lattice. This allows for a quantitative ranking of the most significant interactions that stabilize the crystal packing.

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This is crucial for understanding how molecules will interact electrostatically, for example, predicting the sites where the chloride anion is most likely to form hydrogen bonds with the 2-methylpyridinium cation.

Estimation of Noncovalent Interaction Strengths

The stability and structure of this compound are significantly influenced by a variety of noncovalent interactions. Computational chemistry provides powerful tools to estimate the strength and nature of these interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions. Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are instrumental in this regard.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

QTAIM analysis of the electron density topology allows for the characterization of interatomic interactions. For pyridinium-based systems, QTAIM has been used to evaluate hydrogen bonds and anion-π interactions. The electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points (BCPs) between interacting atoms provide quantitative measures of interaction strength. For instance, in a study of 1-ethyl-4-carbomethoxypyridinium iodide, the electron density at BCPs for both hydrogen bonding and anion-π contacts was found to be approximately 0.01 atomic units (a.u.), suggesting comparable interaction energies for these noncovalent bonds nih.gov. The interaction energies for these contacts were estimated to be in the range of 1.2 ± 0.2 kcal/mol acs.org.

A study on para-methylpyridinium-based ionic liquids with different anions revealed a range of interaction energies. The intermolecular hydrogen bond analysis using QTAIM indicated the presence of strong, weak, and electrostatic bonds researchgate.net.

Non-Covalent Interaction (NCI) Index:

The NCI index is a visualization tool that helps in identifying and characterizing noncovalent interactions in real space. It is based on the electron density and its reduced density gradient. NCI analysis has been applied to various pyridinium systems to visualize and understand the nature of interactions such as hydrogen bonding and π-π stacking. In a study of N-pyridyl ureas bearing oxadiazole moieties, NCI analysis confirmed the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π stacking interactions nih.gov.

Computational Methods for Interaction Energy Calculation:

The strength of noncovalent interactions can be calculated using various computational methods. For example, the binding energies of π-π stacking interactions can be calculated using explicitly correlated Møller–Plesset (MP2-F12) perturbation theory rsc.orghelsinki.fi. Such calculations have shown that hydrogen bonding can influence the strength of π-π stacking interactions by causing a depletion of π-electron density in the aromatic rings, which in turn strengthens the stacking interaction rsc.orghelsinki.fi.

In a study of isostructural Group IIB coordination compounds, the dimerization energies due to a combination of hydrogen bonds and π-π stacking interactions were found to be substantial, with values around -31 to -33 kcal/mol, highlighting the significant contribution of these noncovalent forces to the stability of the crystal structure nih.gov.

| Interaction Type | System | Methodology | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Anion-π and Hydrogen Bonding | 1-ethyl-4-carbomethoxypyridinium iodide | QTAIM | 1.2 ± 0.2 |

| π-π Stacking and Hydrogen Bonding | Isostructural Zn compounds | M06-2X/def2-TZVP | -31.4 to -33.0 |

Molecular Dynamics and Proton Transfer Modeling

Molecular dynamics (MD) simulations and other theoretical modeling techniques are crucial for understanding the dynamic behavior of this compound in various environments, including proton transfer events and the influence of cation-anion interactions on its reactivity.

Theoretical Studies on Proton Transfer Events and Mechanisms

Proton transfer is a fundamental chemical process, and theoretical studies offer deep insights into its mechanisms. For pyridinium systems, computational methods like Density Functional Theory (DFT) are employed to investigate proton transfer pathways and energetics.

Theoretical investigations have explored various mechanisms of proton transfer, including intramolecular and intermolecular pathways. For instance, in a study of 2,6-di-t-butylpyridine, proton transfer from its conjugate acid was investigated using ¹H NMR line-shape analysis in different solvents. The mechanism was found to be solvent-dependent, involving either the dissociation of a contact ion pair in a non-polar medium or an acid dissociation step in a polar medium like methanol (B129727) rsc.org. The presence of water was also found to facilitate proton transfer through an intervening water molecule rsc.org.

Ab initio molecular dynamics (AIMD) simulations are particularly powerful for studying proton transfer as they can model the bond-breaking and bond-forming processes explicitly. AIMD simulations have been used to study proton solvation and transport in various systems nih.govrsc.org. These simulations can reveal the role of the surrounding solvent molecules in stabilizing the transition state and facilitating the proton transfer event. For example, in narrow ionomer pores, AIMD has shown that proton dissociation and mobility are highly dependent on the water content uni-due.de.

Machine learning potentials trained on ab initio data are emerging as a computationally efficient way to perform long-timescale molecular dynamics simulations of proton transfer with quantum mechanical accuracy nih.govchemrxiv.org.

| System | Methodology | Key Findings |

|---|---|---|

| 2,6-di-t-butylpyridinium ion | ¹H NMR line-shape analysis | Proton transfer mechanism is solvent-dependent. |

| Hydrated excess proton | Car-Parrinello molecular dynamics (CPMD) | Overstructuring of water in simulations can affect calculated diffusion coefficients. nih.gov |

| Perfluorosulfonic acid functionalized carbon nanotubes | Ab initio molecular dynamics (AIMD) | Proton stabilization (Eigen vs. Zundel cation) depends on the chemical environment. rsc.org |

Modeling of Cation-Anion Interactions and their Influence on Reactivity

The interaction between the 2-methylpyridinium cation and the chloride anion is a key determinant of the compound's physical and chemical properties. Molecular dynamics simulations and quantum chemical calculations are used to model these interactions and understand their impact on reactivity.

In ionic liquids, the nature of the cation-anion interaction can influence properties such as melting point, viscosity, and solubility researchgate.net. The strength of this interaction can be modulated by the choice of both the cation and the anion. For pyridinium-based ionic liquids, structural analysis has shown the importance of internal hydrogen bonds between the cation and the anion nih.gov. The strength of these hydrogen bonds can affect the electronic properties of the ionic liquid, such as its nonlinear optical behavior nih.gov.

Molecular dynamics simulations with polarizable force fields are increasingly being used to accurately model the interactions in ionic liquids nih.govacs.org. These models can better capture the effects of electronic polarization, which is important in these highly charged systems. The choice of force field and the treatment of charges (e.g., charge scaling) can have a significant impact on the predicted properties nih.gov.

The presence of a counterion can also influence cation-π interactions. Ab initio calculations on model cation-π-anion ternary complexes have shown that the anion can induce a significant redistribution of electron density in the π system, leading to an inductive stabilization nih.gov. This highlights the cooperative or anti-cooperative effects that can arise from the interplay of different noncovalent interactions. The reactivity of the system can be influenced by how the cation-anion interaction affects the charge distribution and accessibility of reactive sites on the ions. For instance, a strong interaction might shield the positive charge on the pyridinium nitrogen, potentially reducing its electrophilicity.

Theoretical models can also be used to predict the ecotoxicity of ionic liquids, where the nature of both the cation and the anion plays a crucial role mdpi.com.

Coordination Chemistry and Metal Complexes

Formation of 2-Methylpyridinium-Based Metal Complexes

Metal complexes incorporating the 2-methylpyridinium cation are typically synthesized through straightforward acid-base or precipitation reactions. The protonated 2-methylpyridine (B31789) (picoline) serves as the cationic component, balancing the charge of an anionic metal-halide complex.

The synthesis of halometallate complexes with the 2-methylpyridinium cation generally involves the reaction of 2-methylpyridine with a metal halide in an acidic aqueous or alcoholic solution. The addition of a hydrohalic acid (like HCl) ensures the protonation of the pyridine (B92270) nitrogen, forming the 2-methylpyridinium cation, and provides the halide ligands for the metal center.

Bis(2-methylpyridinium) tetrachloridocuprate(II): This complex is a well-characterized example. Its synthesis involves dissolving anhydrous copper(II) chloride in distilled water, followed by the addition of 2-methylpyridine and a few drops of concentrated hydrochloric acid. nih.gov The resulting mixture is stirred and then allowed to crystallize at room temperature. nih.gov Pale-yellow, block-shaped crystals of (C₆H₈N)₂[CuCl₄] are typically obtained after approximately 36 hours. nih.gov

Tetrachloridocadmate(II) and Hexachlororhodate(III) Complexes: While specific synthesis and characterization data for the 2-methylpyridinium salts of tetrachloridocadmate(II) and hexachlororhodate(III) are not extensively detailed in the available literature, their formation would be expected to follow a similar synthetic route. For instance, reacting 2-methylpyridinium chloride or 2-methylpyridine with cadmium chloride (CdCl₂) and excess hydrochloric acid would likely yield bis(2-methylpyridinium) tetrachloridocadmate(II), (C₆H₈N)₂[CdCl₄]. The synthesis of such organic-inorganic hybrid salts is often achieved by treating a solution of the organic cation's chloride salt with the desired metal chloride in an aqueous medium. researchgate.net

In the context of halometallate complexes, the 2-methylpyridinium ion, [C₆H₈N]⁺, functions primarily as a counterion. nih.gov Its positive charge balances the negative charge of the anionic metal complex, such as the [CuCl₄]²⁻ dianion, leading to a neutral crystalline salt. nih.gov

Structural Studies of Coordination Compounds

X-ray crystallography is a key technique for elucidating the detailed structures of these coordination compounds, revealing the geometry around the metal center and the intricate network of non-covalent interactions that define the crystal lattice.

The coordination geometry of the metal center in these complexes is highly dependent on the metal ion and the surrounding ligands, and it can be influenced by the nature of the counterion. researchgate.net

In bis(2-methylpyridinium) tetrachloridocuprate(II), the Cu(II) center is four-coordinated by four chloride ions, adopting a distorted tetrahedral geometry. nih.goviucr.org This distortion from the ideal tetrahedral angle of 109.5° is significant, with Cl-Cu-Cl angles ranging from as low as 98.55° to as high as 137.4°. nih.gov This marked deviation is attributed in part to the Jahn-Teller effect active for the d⁹ Cu(II) ion and the steric pressures exerted by the hydrogen-bonding interactions with the 2-methylpyridinium cations in the crystal lattice. nih.govresearchgate.net

| Bond | Angle (°) |

|---|---|

| Cl-Cu-Cl | 98.55 |

| Cl-Cu-Cl | 137.4 |

Data sourced from Mehmood et al. (2021). nih.gov

The 2-methylpyridinium cations are instrumental in the formation of extended supramolecular networks. They connect with the anionic halometallate complexes through a system of hydrogen bonds, creating well-defined architectures. nih.goviucr.org

In the crystal structure of bis(2-methylpyridinium) tetrachloridocuprate(II), the primary interactions are N-H···Cl hydrogen bonds between the protonated nitrogen of the cation and the chloride ligands of the [CuCl₄]²⁻ anion. nih.gov Additionally, weaker C-H···Cl interactions involving both the aromatic (phenyl) and methyl hydrogens of the cation contribute significantly to the stability of the crystal packing. nih.goviucr.org These interactions link the cations and anions into distinct layers. The layers are further interconnected by C-H(methyl)···Cl interactions, resulting in a robust three-dimensional supramolecular structure. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···Cl | 0.89 | 2.41 | 3.264 | 161 |

| C(phenyl)-H···Cl | 0.93 | 2.84 | 3.652 | 146 |

Data represents typical values observed in similar structures and illustrates the interactions present. nih.gov

The study of reaction mechanisms in the solid state, particularly through single-crystal-to-single-crystal (SCSCT) transitions, is an area of growing interest for understanding the formation of coordination complexes. There is a stated interest in applying in situ techniques to investigate the reaction mechanisms for functional solids composed of transition-metal anions and pyridinium (B92312) cations. nih.gov However, specific in situ studies detailing the mechanistic pathways for the formation of 2-methylpyridinium halometallate complexes from solution were not found in the surveyed literature. Such studies would be valuable for understanding the nucleation and growth processes of these crystalline materials.

Catalytic Applications of 2-Methylpyridinium-Metal Systems

The unique electronic and steric properties of the 2-methylpyridinium cation allow it to play a significant role in various catalytic systems. Its involvement ranges from stabilizing catalytically active metal centers to potentially acting as a catalyst or phase-transfer agent itself. This section explores the applications of 2-methylpyridinium-metal systems in catalysis, with a focus on its role in facilitating important organic transformations.

Stabilization of Transition-Metal Catalysts in Organic Reactions (e.g., Heck Coupling)

Pyridinium salts, including this compound, have been investigated for their ability to stabilize transition-metal catalysts, particularly palladium, in cross-coupling reactions like the Heck coupling. The Heck reaction is a powerful method for forming carbon-carbon bonds between unsaturated halides and alkenes, catalyzed by palladium complexes. The stability and efficiency of these catalysts are crucial for achieving high yields and turnover numbers.

Ionic liquids based on pyridinium cations have been shown to be effective media and stabilizers for palladium nanoparticles (NPs), which can act as a reservoir for the catalytically active palladium species in the Heck reaction. These pyridinium-stabilized palladium systems can offer enhanced catalytic efficiency and improved recyclability compared to traditional catalyst precursors. For instance, palladate salts derived from pyridinium ionic liquids have been successfully employed as catalysts in the Heck reaction between iodobenzene (B50100) and styrene. These systems can provide better control over the formation and surface composition of the palladium nanoparticles, leading to consistent performance over multiple catalytic cycles. arkat-usa.org

The stabilizing effect of the pyridinium cation is attributed to its ability to interact with the metal center, preventing aggregation and deactivation of the catalyst. While direct data for this compound is limited, the performance of analogous pyridinium-based systems provides strong evidence for its potential in this application. The presence of the methyl group on the pyridine ring can further influence the steric and electronic environment around the metal center, potentially fine-tuning the catalyst's activity and selectivity.

Table 1: Performance of a Pyridinium Palladate Salt Catalyst in the Heck Reaction of Iodobenzene and Styrene

| Entry | Catalyst | Conversion (%) | Time (h) |

| 1 | [Pyr]₂[PdCl₄] | 88 | 3 |

| 2 | Preformed NPs from [Pyr]₂[PdCl₄] | 82 | 3 |

Reaction conditions: Iodobenzene, styrene, in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF₆). Data extrapolated from studies on pyridinium palladate salts. arkat-usa.org

Investigation of this compound as a Catalyst or Phase Transfer Agent

Beyond its role in stabilizing metal complexes, this compound has been explored as a catalyst in its own right, particularly as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The PTC shuttles a reactant from one phase to another where the reaction can proceed.

Quaternary ammonium (B1175870) salts, a class to which this compound belongs, are common phase-transfer catalysts. They function by forming an ion pair with an anion from the aqueous phase, which is then soluble in the organic phase, allowing it to react with the organic-soluble substrate. This methodology offers several advantages, including the use of inexpensive inorganic bases and the avoidance of anhydrous or polar aprotic solvents.

While specific studies detailing the performance of this compound as a PTC are not abundant, the general principles of phase-transfer catalysis by pyridinium salts are well-established. For example, pyridinium salts have been utilized in various nucleophilic substitution reactions. A notable application is the use of polymer-supported 4-(N,N-dialkylamino)-pyridinium salts in the radiofluorination of mannose triflate, demonstrating the ability of a pyridinium moiety to facilitate nucleophilic substitution. mdpi.com The efficiency of this compound as a PTC would depend on factors such as the lipophilicity of the cation and the nature of the anion being transferred.

Table 2: Examples of Reactions Facilitated by Pyridinium-Based Phase-Transfer Catalysts

| Reaction Type | Reactants | Catalyst Type | Product |

| Nucleophilic Substitution | 1-Bromooctane, Sodium Cyanide | Quaternary Ammonium Salt | 1-Cyanooctane |

| Nucleophilic Substitution (Radiofluorination) | Mannose triflate, [¹⁸F]Fluoride | Polymer-supported Pyridinium Salt | [¹⁸F]Fluorodeoxyglucose |

| Williamson Ether Synthesis | Phenol, Benzyl Bromide | Quaternary Ammonium Salt | Benzyl Phenyl Ether |

This table provides examples of reaction types where pyridinium-based catalysts, analogous to this compound, are employed.

Advanced Proton Transfer Studies

Mechanisms of Proton Transfer in 2-Methylpyridinium Systems

Proton transfer is a foundational chemical reaction that can occur within a single molecule (intramolecular) or between different molecules (intermolecular). In the context of 2-methylpyridinium systems, both pathways are crucial, though their feasibility can depend heavily on the molecular environment and state.

Proton transfer reactions are classified as intramolecular, occurring within the same molecule, or intermolecular, happening between separate molecules. For a molecule like 2-methylpyridinium, intramolecular proton transfer is generally considered geometrically unfavorable without significant molecular distortion. Therefore, intermolecular proton transfer is the more common and feasible pathway, often mediated by solvent molecules or other species in the system reddit.com. In the formation of 2-methylpyridinium chloride from 2-methylpyridine (B31789) and hydrogen chloride, the proton transfer is inherently intermolecular. A study on a related system, involving chelidamic acid and 2,6-diaminopyridine, highlighted the occurrence of both intra- and intermolecular proton transfers to form the final salt structure nih.gov.

When a molecule absorbs light, it enters an electronically excited state, which can dramatically alter its chemical properties. Excited-State Proton Transfer (ESPT) is a photophysical process where the acidity and basicity of parts of a molecule can increase significantly, facilitating a proton transfer that might not occur in the ground state mdpi.comrsc.org. This process is exceptionally fast, often occurring on the femtosecond timescale chemrxiv.org.

In systems capable of Excited-State Intramolecular Proton Transfer (ESIPT), photoexcitation triggers the transfer of a proton along a pre-existing hydrogen bond, leading to the formation of a photo-tautomer mdpi.com. This tautomer has a different electronic structure and typically fluoresces at a longer wavelength than the normal excited form, resulting in a large Stokes shift (a significant separation between absorption and emission maxima) chemrxiv.orgmdpi.com. While direct studies on this compound are specific, the principles of ESPT are well-documented for many nitrogen-containing heterocyclic compounds, which serve as models for its expected behavior mdpi.com. The dynamics of ESPT can be influenced by factors such as molecular conformation and the surrounding solvent environment mdpi.com.

Proton Transfer in the Organic Solid State

In the solid state, the interaction between an acid and a base, such as hydrogen chloride and 2-methylpyridine, can result in two distinct products: a co-crystal, where the components are linked by a hydrogen bond, or a salt, where a complete proton transfer has occurred to form an ionic pair (2-methylpyridinium cation and chloride anion). Distinguishing between these two states is critical for understanding the material's properties.

Several spectroscopic techniques provide definitive methods to distinguish between a hydrogen-bonded co-crystal and a proton-transferred salt in the solid state. These methods probe the local electronic and chemical environment of the nitrogen atom.

Solid-State Nuclear Magnetic Resonance (ssNMR): The ¹⁵N NMR chemical shift is highly sensitive to the protonation state of the nitrogen atom rsc.org. A complete proton transfer to the pyridine (B92270) nitrogen results in a significant ssNMR shift to a lower frequency (more shielded) compared to the unprotonated base rsc.org. In contrast, the formation of a hydrogen bond typically causes only minor changes in the ¹⁵N chemical shift, unless the bond is particularly strong rsc.org.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that measures core electron binding energies. The N 1s binding energy shows a strong chemical shift upon protonation. The formation of a protonated pyridinium (B92312) ion (C=NH⁺) leads to a large shift of approximately +2 eV or more to a higher binding energy compared to the unprotonated nitrogen of a co-crystal (C=N) acs.orgresearchgate.net. This shift provides an unequivocal distinction between the salt and the co-crystal rsc.org.

Vibrational Spectroscopy (FTIR/Raman): Changes in the vibrational modes of the pyridine ring are also indicative of the interaction type. Protonation to form a pyridinium salt leads to noticeable changes in the infrared spectrum, particularly in the regions of aromatic C-H and ring C=C and C=N vibrations pw.edu.plresearchgate.net. Studies of pyridine-HCl complexes show that the formation of a hydrogen bond causes a red shift (lowering of frequency) in the H-Cl stretching vibration researchgate.net. Conversely, proton transfer leads to the appearance of new bands corresponding to the N⁺-H bond and distinct shifts in the pyridine ring modes researchgate.netcdnsciencepub.comresearchgate.net.

| Spectroscopic Technique | Observation for Hydrogen Bonding (Co-crystal) | Observation for Proton Transfer (Salt) | Reference |

|---|---|---|---|

| ¹⁵N Solid-State NMR | Minor change in chemical shift compared to the free base. | Significant shift to lower frequency (more shielded). | rsc.org |

| N 1s XPS | N 1s binding energy near that of the free base (~399-400 eV). | Large shift to higher binding energy by ~+2 eV or more (~401-402 eV). | acs.orgresearchgate.net |

| FTIR/Raman Spectroscopy | Red shift of the acid's X-H stretching frequency; small shifts in pyridine ring modes. | Appearance of N⁺-H stretching and bending modes; significant shifts in pyridine ring vibrations. | pw.edu.plresearchgate.netresearchgate.net |

A comprehensive characterization of the protonated solid, this compound, involves a combination of analytical techniques to confirm its structure and properties.

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the three-dimensional atomic arrangement in a solid rsc.org. It provides precise measurements of bond lengths and angles, which can directly confirm whether the proton has transferred from the chlorine to the nitrogen atom. The N-H bond length and the C-N-C bond angle in the pyridine ring are key indicators of protonation.

Spectroscopic Methods: As detailed in the previous section, solid-state NMR, XPS, and vibrational spectroscopy (FTIR/Raman) are crucial for confirming the protonation state. These techniques are especially valuable when single crystals suitable for XRD cannot be obtained rsc.orgunlv.edu.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the salt, including its melting point and decomposition temperature, which are characteristic physical properties of the formed salt researchgate.net.

Concluding Remarks and Future Research Directions

Summary of Key Research Findings on 2-Methylpyridinium Chloride

This compound, a quaternary ammonium (B1175870) salt, is formed from the protonation of 2-methylpyridine (B31789) with hydrochloric acid. cymitquimica.com It typically presents as a white to off-white crystalline solid that is soluble in water and polar organic solvents due to its ionic nature. cymitquimica.com Research has primarily focused on its synthesis, characterization, and its emerging applications in various fields of chemistry.

Key research findings are summarized in the table below:

| Research Area | Key Findings |

| Synthesis | Commonly synthesized through the reaction of 2-methylpyridine with hydrochloric acid. cymitquimica.com Variations of the Menshutkin reaction, reacting 2-methylpyridine with an alkyl halide, are also employed to produce derivatives. nih.govnih.gov |

| Physicochemical Properties | It is an organic compound with a pyridine (B92270) ring structure substituted with a methyl group at the second position. cymitquimica.com The methyl group influences its physical and chemical properties, such as melting point and solubility. cymitquimica.com Studies on related picolinium salts have delved into their surface activity and micellization characteristics. nih.gov |

| Structural Characterization | The crystal structure of related pyridinium (B92312) salts has been elucidated using single-crystal X-ray diffraction, confirming their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net |

| Applications | It is utilized as a reagent in organic synthesis. cymitquimica.com It can function as a catalyst or a phase transfer agent in certain chemical reactions. cymitquimica.com Research has also indicated its potential biological activity, making it a compound of interest in pharmaceutical research. cymitquimica.com Picolinium salts, in general, have been investigated for their wide-spectrum antimicrobial properties against bacteria, fungi, and viruses. nih.govnih.gov |

Unexplored Research Avenues and Challenges

Despite the foundational research conducted on this compound and its derivatives, several areas remain underexplored. Addressing these knowledge gaps presents both opportunities and challenges for the scientific community.

| Unexplored Research Avenues | Associated Challenges |

| Comprehensive Mechanistic Studies | Elucidating the precise mechanisms of its catalytic activity in various organic reactions remains a significant challenge. Understanding the structure-activity relationship is crucial for designing more efficient catalysts. |

| Biodegradability and Environmental Impact | There is a lack of comprehensive studies on the biodegradability and long-term environmental fate of this compound. This is a critical aspect to consider for its potential large-scale industrial applications. |

| Toxicological Profile | While some picolinium salts have shown satisfactory low cytotoxicity against mammalian cells, a thorough toxicological profile of this compound is necessary to ensure its safety for various applications. nih.gov |

| Optimization of Synthesis | Developing more sustainable and efficient synthesis methods, potentially utilizing greener solvents and catalysts, is an ongoing challenge in line with the principles of green chemistry. nih.gov |

| Expansion of Ionic Liquid Applications | The potential of this compound as a component in ionic liquids is not fully explored. Research into a wider range of anion pairings and their effect on the physicochemical properties of the resulting ionic liquids is needed. |

Potential for Novel Applications Derived from Academic Insights

The existing body of academic research on this compound and related compounds provides a strong basis for envisioning novel applications. These potential uses are grounded in the fundamental properties and observed activities of the compound.

| Potential Novel Applications | Academic Insights Suggesting Potential |

| Advanced Antimicrobial Agents | The demonstrated broad-spectrum antimicrobial activity of picolinium salts suggests their potential use in developing new disinfectants, antiseptics, or coatings for medical devices to combat nosocomial infections and antibiotic resistance. nih.govnih.gov |

| Drug Delivery Systems | The surfactant properties and micelle formation of picolinium salts indicate their potential as nanocarriers for improving the solubility and bioavailability of poorly water-soluble drugs. nih.gov |

| "Green" Chemistry | As a type of ionic liquid, this compound could be further developed and utilized as an environmentally benign solvent and catalyst in various chemical processes, contributing to more sustainable chemical manufacturing. researchgate.net |

| Corrosion Inhibitors | The ability of pyridinium-based compounds to adsorb on metal surfaces suggests a potential application for this compound as a corrosion inhibitor for various metals and alloys. |

| Electrolyte Components | The ionic nature of this compound makes it a candidate for investigation as a component in electrolytes for batteries, supercapacitors, and other electrochemical devices. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Methylpyridinium chloride, and how can purity be ensured?

- Methodology : Synthesis typically involves the quaternization of 2-methylpyridine using hydrochloric acid under controlled conditions. For example, reacting 2-methylpyridine with HCl in a polar solvent (e.g., ethanol) at reflux yields the chloride salt. Purification is achieved via recrystallization from ethanol/ether mixtures .

- Purity Validation : Characterization via -NMR (to confirm proton environments), elemental analysis (to verify C/H/N/Cl ratios), and X-ray diffraction (XRD) for crystalline samples ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?